ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(2-isopropoxy-2-oxoethoxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C24H24O8 and its molecular weight is 440.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Synthesis
Synthesis and Crystal Structure
Ethyl coumarin-3-carboxylate derivatives have been synthesized and characterized, with their UV-vis spectra and photoluminescence investigated. These derivatives exhibit strong blue-violet emission under ultraviolet light excitation, indicating their potential applications in materials science and photoluminescent probes (Song et al., 2014).
Efficient Synthesis Techniques
Research has been conducted on the efficient atom economical one-pot multicomponent synthesis of 4H-chromene derivatives. This method emphasizes the importance of such compounds in medicinal chemistry due to their promising applications (Boominathan et al., 2011).
Biological Activities and Chemical Properties
Antimicrobial and Antioxidant Studies
A study synthesized lignan conjugates via cyclopropanation and evaluated their antimicrobial and antioxidant activities. The findings highlight the potential therapeutic applications of these compounds (Raghavendra et al., 2016).
Alkylating Properties and Cytotoxic Effects
Another investigation assessed the cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues, contributing to understanding their potential use in cancer research (Budzisz et al., 2003).
Ionic Liquid-Promoted Synthesis
The ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives was explored, including antimicrobial analysis, enzyme assay, docking study, and toxicity study. This research opens avenues for the development of new antimicrobial agents (Tiwari et al., 2018).
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-4-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c1-5-29-24(27)23-21(16-8-6-7-9-18(16)28-4)22(26)17-11-10-15(12-19(17)32-23)30-13-20(25)31-14(2)3/h6-12,14H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBMEWWPGBQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.